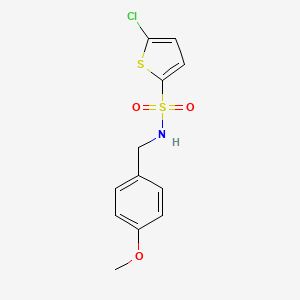![molecular formula C14H10ClN3O3S B5849680 N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5849680.png)
N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, also known as FC04, is a novel compound that has attracted the attention of researchers due to its potential therapeutic properties.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is not fully understood. However, it has been proposed that N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide exerts its anticancer activity by inducing apoptosis in cancer cells. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to activate caspase-3, which is a key enzyme involved in the apoptotic pathway. Additionally, N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to inhibit the Akt signaling pathway, which is known to promote cell survival and proliferation. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been found to increase the levels of glutathione (GSH), which is an antioxidant that plays a key role in protecting cells from oxidative damage. Additionally, N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
One of the advantages of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is its broad spectrum of activity. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, making it a potential candidate for the development of new drugs. Additionally, N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is its poor solubility, which could limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. One direction is the development of new derivatives of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide with improved solubility and efficacy. Another direction is the investigation of the potential of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide as a combination therapy with other drugs. Additionally, the mechanism of action of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide needs to be further elucidated to fully understand its therapeutic properties. Finally, the in vivo efficacy and toxicity of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a novel compound with potential therapeutic properties. Its synthesis method has been optimized to achieve high yields and purity. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Its mechanism of action involves the induction of apoptosis in cancer cells, inhibition of the Akt signaling pathway, and inhibition of topoisomerase II activity. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress and inflammation. One of the advantages of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is its broad spectrum of activity, but one of the limitations is its poor solubility. There are several future directions for the research of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, including the development of new derivatives, investigation of its potential as a combination therapy, and evaluation of its in vivo efficacy and toxicity.
合成法
The synthesis of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide involves the reaction of 3-chloroaniline with 2-mercaptobenzothiazole in the presence of potassium carbonate to form the intermediate product. This intermediate product is then reacted with furfural and hydrazine hydrate to yield N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The synthesis of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been optimized to achieve high yields and purity.
科学的研究の応用
N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit antioxidant activity, which could be beneficial in the treatment of various diseases.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-9-3-1-4-10(7-9)16-12(19)8-22-14-18-17-13(21-14)11-5-2-6-20-11/h1-7H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQRPTKBDWQHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-bromo-3-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849629.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5849635.png)
![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide](/img/structure/B5849641.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5849650.png)
![1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5849662.png)




![N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5849703.png)
